molecular formula C40H78O5 B093244 Diethylene glycol distearate CAS No. 109-30-8

Diethylene glycol distearate

Cat. No.: B093244
CAS No.: 109-30-8
M. Wt: 639 g/mol
InChI Key: YKDMBTQVKVEMSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethylene glycol distearate (DGD) primarily targets Acrylonitrile-butadiene-styrene (ABS) resin, a commonly used thermoplastic engineering material . ABS is composed of polybutadiene (PB) rubber grafted with styrene-acrylonitrile (SAN) and styrene-acrylonitrile (SAN) copolymer . The microstructure of ABS is the so-called “sea-island” structure with the rubber phase (dispersed phase) and the resin phase (continuous phase) .

Mode of Action

DGD interacts with ABS by acting as an effective lubricant . This interaction is studied using a rotational rheometer and dynamic mechanical analysis (DMA) . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weaken the lubrication effect of DGD on the molecular chains .

Biochemical Pathways

The biochemical pathway of DGD’s action involves the improvement of the flowability of ABS . When the content of DGD is 2%, the melt flow index of ABS could be improved by 23% . This indicates that DGD can effectively improve the flowability of ABS resin .

Pharmacokinetics

It is known that dgd is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform

Result of Action

The result of DGD’s action is the improved flowability of ABS . This is evidenced by a 23% improvement in the melt flow index of ABS when the content of DGD is 2% . The complex viscosity in the low-frequency region of rheology and tensile plateau modulus of DMA both gradually decrease with increasing amount of DGD . This indicates that DGD can effectively improve the flowability of ABS resin .

Action Environment

The action of DGD is influenced by the environment in which it is used. For instance, the flowability of ABS mainly depends on the SAN . Therefore, the lubrication effect of DGD on SAN was investigated . The lubrication effect of DGD in SAN is better than that in ABS . This can be explained by the fact that the PB rubbers grafted with SAN as entanglement points weakened the lubrication effect of DGD on the molecular chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol distearate can be synthesized through the esterification of diethylene glycol with stearic acid. This reaction typically involves the use of a solid acid catalyst under microwave irradiation in a solvent-free system . Conventional heating methods can also be used, but they require longer reaction times (4-6 hours) and result in a mixture of this compound and diethylene glycol monostearate .

Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalysts to avoid waste generation associated with homogeneous acid catalysts. The reaction conditions are optimized for various parameters such as reaction time, catalyst loading, temperature, and microwave power . This method is more environmentally friendly and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol distearate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethylene glycol distearate
  • Ethylene bis(stearamide)
  • Glycol stearate

Comparison: Diethylene glycol distearate is unique in its ability to improve the flowability of ABS resins more effectively than similar compounds. While ethylene glycol distearate and glycol stearate are also used in personal care products for their moisturizing and pearlescent properties, this compound offers superior performance in industrial applications due to its enhanced lubrication effects .

Properties

IUPAC Name

2-(2-octadecanoyloxyethoxy)ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMBTQVKVEMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861732
Record name Oxydiethylene stearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-30-8
Record name 1,1′-(Oxydi-2,1-ethanediyl) dioctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-30-8
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Record name Diethylene glycol distearate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester
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Record name Oxydiethylene stearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxydiethane-1,2-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.331
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Record name DIETHYLENE GLYCOL DISTEARATE
Source FDA Global Substance Registration System (GSRS)
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Record name Diethylene glycol distearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes diethylene glycol distearate particularly suitable as an embedding medium for high-resolution light microscopy?

A1: DGD possesses physical properties that make it ideal for obtaining thin, high-quality sections with minimal compression []. Its relatively low melting point (47-52°C) allows for easy infiltration and embedding of biological specimens without excessive heat damage []. Furthermore, DGD's translucence allows for precise specimen orientation during embedding, ensuring desired planes of sectioning [].

Q2: Can you elaborate on the advantages of using this compound over paraffin in microscopy?

A2: While both are commonly used embedding media, DGD offers several benefits over paraffin. Notably, DGD sections demonstrate superior sharpness of histological features, comparable to those observed in plastic sections []. Moreover, DGD-embedded tissues experience less distortion and exhibit better preservation of intracellular structures [].

Q3: How does this compound facilitate the study of cellular structures like the cytoskeleton?

A3: DGD can be easily removed from tissue sections after sectioning, making it particularly useful for studying delicate cellular structures like the cytoskeleton [, ]. This "embedment-free" approach provides an unobstructed view of the cytoskeleton, revealing intricate details that may be obscured by conventional embedding media like epoxy resins [, , ].

Q4: What limitations should researchers be aware of when using this compound for studying the fungal cytoskeleton?

A4: Research indicates that DGD can cause cell shrinkage and might not optimally preserve certain cytoskeletal elements like microtubules in fungal cells compared to polyethylene glycol (PEG) []. It is crucial to consider the specific cell type and the target structures when selecting DGD as an embedding medium.

Q5: Can this compound be used for immunofluorescence microscopy?

A5: Yes, DGD is compatible with immunofluorescence microscopy [, ]. Its ability to maintain tissue antigenicity while preserving cellular structure makes it suitable for use with fluorescently labeled antibodies and lectins [].

Q6: What is the chemical formula and molecular weight of this compound?

A6: this compound has the chemical formula C40H78O5 and a molecular weight of 643.06 g/mol.

Q7: Can you describe the synthesis process of this compound?

A7: DGD is synthesized through the esterification reaction of stearic acid and diethylene glycol. Optimizing the molar ratio of reactants, reaction time, and temperature is crucial to achieving high yield and purity [].

Q8: How does the addition of cellulose caprate resin modify the properties of this compound?

A8: Adding cellulose caprate resin to DGD in a 4:1 ratio improves its brittleness without significantly affecting its melting point []. This modification makes the wax easier to trim and shape, enhancing its handling properties during sectioning.

Q9: Has this compound been explored for applications beyond microscopy?

A9: Yes, DGD has been investigated as an emulsifying agent, particularly in pharmaceutical formulations []. Its ability to stabilize oil-in-water emulsions makes it potentially valuable for creating topical ointments and creams.

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